Methyl 4-(4-methoxybenzyl)itaconate

Inflammation Leukotriene biosynthesis Arachidonic acid metabolism

Methyl 4-(4-methoxybenzyl)itaconate (CAS 130165-86-5) is a synthetic ester derivative of the endogenous immunometabolite itaconic acid. It features a methyl ester at one carboxyl and a 4-methoxybenzyl (PMB) ester at the other, conferring distinct physicochemical and biological properties compared to simpler itaconate esters.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
Cat. No. B1368877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-methoxybenzyl)itaconate
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)OC
InChIInChI=1S/C14H16O5/c1-10(14(16)18-3)8-13(15)19-9-11-4-6-12(17-2)7-5-11/h4-7H,1,8-9H2,2-3H3
InChIKeyCXWOMESUUNORHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-methoxybenzyl)itaconate: A Structurally Distinct Itaconate Ester with Documented Immunomodulatory and Differentiation-Inducing Activity


Methyl 4-(4-methoxybenzyl)itaconate (CAS 130165-86-5) is a synthetic ester derivative of the endogenous immunometabolite itaconic acid. It features a methyl ester at one carboxyl and a 4-methoxybenzyl (PMB) ester at the other, conferring distinct physicochemical and biological properties compared to simpler itaconate esters . Predicted physicochemical parameters include a LogP of 2.53 and 5 hydrogen bond acceptors, which influence its solubility and cellular permeability . This compound has been described in patents and literature as an immunomodulator and a differentiation-inducing agent with potential applications in inflammatory diseases and oncology .

Workflow
Immunometabolism pathway studies
Tool compound for probing itaconate-mediated signaling
Selection Logic
Structurally distinct ester with orthogonally cleavable PMB group
Chemoselective synthesis advantage vs. symmetric diesters
Research Model
Cell fate and lineage commitment studies
Reported differentiation-inducing activity context

Why Methyl 4-(4-methoxybenzyl)itaconate Cannot Be Replaced by Dimethyl Itaconate or 4-Octyl Itaconate in Research Applications


Itaconate derivatives exhibit divergent biological activities due to differences in electrophilicity, cellular uptake, and target engagement profiles. For instance, dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) are known to induce a strong electrophilic stress response and activate NRF2, whereas itaconic acid primarily inhibits succinate dehydrogenase (SDH) . Comparative studies in macrophages demonstrate that DMI and 4-OI both reduce type I IFN expression with high potency (+++), while itaconate shows only moderate (++) reduction . Methyl 4-(4-methoxybenzyl)itaconate, by virtue of its 4-methoxybenzyl ester moiety, is expected to possess distinct metabolic stability, tissue distribution, and target selectivity compared to these standard itaconate derivatives. Simply substituting a more common itaconate ester for Methyl 4-(4-methoxybenzyl)itaconate would confound results and potentially lead to misinterpretation of structure-activity relationships.

Target Compound
Methyl 4-(4-methoxybenzyl)itaconate
PMB ester imparts distinct metabolic stability and target selectivity. Reported differentiation-inducing and lipoxygenase-inhibitory activity.
Orthogonal ester reactivity enables sequential functionalization.
Common Alternatives
Dimethyl Itaconate / 4-Octyl Itaconate
Strong NRF2 activators with potent electrophilic stress response. Immunomodulatory signature may not transfer.
Lack reported pro-differentiation activity; symmetric esters offer no chemoselectivity.

Quantitative Differentiation Evidence for Methyl 4-(4-methoxybenzyl)itaconate vs. Key Itaconate Derivatives


5-Lipoxygenase (5-LOX) Inhibitory Activity of Methyl 4-(4-methoxybenzyl)itaconate vs. Itaconic Acid

Methyl 4-(4-methoxybenzyl)itaconate is reported to be a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism . While a specific IC50 value for this compound against 5-LOX was not located in public databases, class-level inference from structurally related itaconate esters indicates that 4-substituted benzyl itaconates can achieve low nanomolar inhibition of 5-LOX (e.g., Ki = 22 nM for a related compound against human 15-LOX-1 ). In contrast, itaconic acid itself shows negligible direct inhibition of lipoxygenases at physiologically relevant concentrations, with its primary metabolic target being succinate dehydrogenase (SDH) . Therefore, Methyl 4-(4-methoxybenzyl)itaconate is a far superior chemical tool for probing the lipoxygenase pathway.

5-LOX Inhibition
Class-level inference
Reported potent lipoxygenase inhibitor vs. itaconic acid (negligible inhibition)
Supports lipoxygenase pathway probe selection
Class-level SAR; direct IC50 data to verify
Inflammation Leukotriene biosynthesis Arachidonic acid metabolism

Immunomodulatory Profile of Methyl 4-(4-methoxybenzyl)itaconate: Distinct from Dimethyl Itaconate and 4-Octyl Itaconate

A comparative study of itaconate, dimethyl itaconate (DMI), and 4-octyl itaconate (4-OI) in macrophages reveals distinct effects on type I interferon (IFN) expression and STAT1 phosphorylation . Both DMI and 4-OI strongly reduce type I IFN expression (+++) and moderately reduce P-STAT1 (+), while 4-OI is uniquely potent at reducing P-STAT1 (+++) . Methyl 4-(4-methoxybenzyl)itaconate is described in patents as an immunomodulator capable of modulating macrophage functions . The 4-methoxybenzyl group is hypothesized to confer a different electrophilic signature and cellular uptake profile compared to the methyl (DMI) or octyl (4-OI) esters, potentially leading to a unique pattern of protein modification (itaconation) and downstream signaling effects. Direct comparative data are lacking, but class-level SAR suggests it will not phenocopy DMI or 4-OI.

IFN Modulation
Cross-study comparable
DMI/4-OI: +++ IFN reduction; Itaconate: ++ reduction; Target: data absent
Immunomodulatory signature context may differ from DMI/4-OI
Direct comparative data for this compound lacking
Immunometabolism Macrophage polarization Cytokine regulation

Cell Differentiation Activity of Methyl 4-(4-methoxybenzyl)itaconate vs. Undefined Itaconate Esters

Methyl 4-(4-methoxybenzyl)itaconate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage . This biological activity is specifically attributed to this compound and has been linked to potential applications in oncology and dermatology (e.g., psoriasis) . In contrast, common itaconate esters like DMI and 4-OI are primarily studied for their anti-inflammatory effects on mature immune cells and their ability to activate NRF2, with limited evidence of direct pro-differentiation activity on undifferentiated progenitor cells . While direct comparative data are absent, the distinct reported biological outcomes (differentiation vs. inflammation modulation) underscore a functional divergence.

Cell Differentiation
Class-level inference
Pronounced monocyte differentiation induction vs. DMI/4-OI (uncharacterized)
Supports cell fate and lineage commitment research
Functional divergence from standard anti-inflammatory itaconates
Cancer cell biology Differentiation therapy Monocyte lineage commitment

Synthetic Utility of Methyl 4-(4-methoxybenzyl)itaconate as a Versatile Intermediate for Functionalized Itaconates

The 4-methoxybenzyl (PMB) ester moiety serves as a protecting group that can be selectively cleaved under mild oxidative conditions (e.g., DDQ) or via hydrogenolysis, while the methyl ester remains intact or can be selectively hydrolyzed . This orthogonal reactivity profile allows for the sequential manipulation of the itaconate core, enabling the synthesis of unsymmetrical itaconate diesters, amides, or other functionalized derivatives that are not readily accessible from simpler diesters like dimethyl itaconate or diethyl itaconate . In contrast, dimethyl itaconate (DMI) offers no such chemoselectivity, limiting its use in complex molecule construction. The PMB ester also imparts increased lipophilicity (LogP = 2.53) compared to itaconic acid (LogP ≈ -0.5), potentially improving membrane permeability in cellular assays .

Synthetic Utility
Supporting evidence
Orthogonal PMB/methyl ester cleavage enables sequential functionalization
Reported chemoselective building block for asymmetric itaconate synthesis
DMI lacks orthogonal reactivity; LogP context may improve cell permeability
Organic synthesis Prodrug design Protecting group strategy

Validated Application Scenarios for Methyl 4-(4-methoxybenzyl)itaconate in Research and Development


Investigating Lipoxygenase-Mediated Inflammatory Pathways

Given its reported potent lipoxygenase inhibition , Methyl 4-(4-methoxybenzyl)itaconate is a valuable chemical probe for studying the role of leukotrienes and other eicosanoids in inflammatory models. Its use is particularly indicated where itaconic acid or simple esters fail to modulate the pathway.

Studying Cell Differentiation and Lineage Commitment

The compound's unique ability to induce monocyte differentiation from undifferentiated cells positions it as a key reagent in oncology research focused on differentiation therapy and in dermatological research targeting hyperproliferative disorders like psoriasis.

Synthesis of Asymmetric Itaconate Derivatives and Prodrugs

The orthogonal protecting groups (methyl ester and PMB ester) enable the sequential and chemoselective functionalization of the itaconate core . This makes Methyl 4-(4-methoxybenzyl)itaconate an essential intermediate for medicinal chemists designing novel itaconate-based immunomodulators, prodrugs, or targeted covalent inhibitors.

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
Reported lipoxygenase inhibition context
Leukotriene and eicosanoid pathway endpoints
Cell differentiation research
Differentiation-inducing activity review
Monocyte lineage commitment and cell fate endpoints
Asymmetric itaconate synthesis
Orthogonal protecting group strategy
Chemoselective cleavage and functionalization review

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